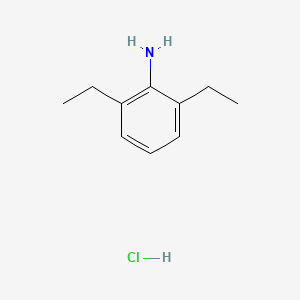

2,6-Diethylaniline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,6-diethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-3-8-6-5-7-9(4-2)10(8)11;/h5-7H,3-4,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFIHFFLRASFMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90887903 | |

| Record name | Benzenamine, 2,6-diethyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90887903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71477-82-2 | |

| Record name | Benzenamine, 2,6-diethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71477-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2,6-diethyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2,6-diethyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90887903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Diethylaniline Hydrochloride from Aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,6-diethylaniline hydrochloride, a key intermediate in the pharmaceutical and agrochemical industries. The document details the core synthetic pathway from aniline, including experimental protocols, quantitative data, and mechanistic representations.

Overview of the Synthetic Pathway

The synthesis of this compound from aniline is a two-step process. The primary step involves the direct ortho-alkylation of aniline with ethylene gas at high temperature and pressure. This reaction is a form of Friedel-Crafts alkylation, catalyzed by an aluminum species, typically generated in situ from triethylaluminum. The subsequent step involves the conversion of the resulting 2,6-diethylaniline free base into its hydrochloride salt by treatment with hydrochloric acid.

Experimental Protocols

Synthesis of 2,6-Diethylaniline

This procedure is adapted from industrial synthesis methodologies and focuses on the direct alkylation of aniline.

Materials:

-

Aniline

-

Triethylaluminum (as catalyst precursor)

-

Ethylene gas

-

Solvent (e.g., a high-boiling aromatic solvent)

-

Aqueous sodium hydroxide solution

-

Anhydrous magnesium sulfate

Equipment:

-

High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls

-

Evaporation kettle

-

Distillation apparatus

Procedure:

-

Catalyst Complex Preparation: In an evaporation kettle, aniline and triethylaluminum are reacted in a molar ratio of approximately 3:1 at 160°C for 1.5 hours to form the catalyst complex. The pressure is then reduced to 0.1 MPa.[1]

-

Alkylation Reaction: The prepared catalyst complex is mixed with additional aniline in a mass ratio of 1:12.5 and pumped into a high-pressure synthesis kettle.[1] The reactor is heated to 310°C and pressurized with ethylene to 4.6-5.0 MPa.[1] Ethylene is fed into the reactor to maintain the pressure as the reaction proceeds. The reaction is typically complete within 1-8 hours.

-

Work-up and Purification: After cooling and venting the reactor, the catalyst is deactivated by the addition of an aqueous base, such as sodium hydroxide solution. The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate. The crude 2,6-diethylaniline is then purified by vacuum distillation.

Synthesis of this compound

This protocol describes the conversion of the free base to its hydrochloride salt.

Materials:

-

2,6-Diethylaniline

-

Diethyl ether (or other suitable organic solvent)

-

Hydrochloric acid (aqueous or as a solution in an organic solvent like ethyl acetate)

Equipment:

-

Round-bottom flask

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolution: The purified 2,6-diethylaniline is dissolved in a suitable organic solvent, such as diethyl ether, in a round-bottom flask.

-

Acidification: While stirring, a solution of hydrochloric acid (e.g., 3 M HCl in ethyl acetate or a slight excess of concentrated aqueous HCl) is added dropwise to the solution of the amine.[2]

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The mixture is stirred for a period to ensure complete precipitation. The solid product is then collected by filtration, washed with a small amount of cold solvent (e.g., diethyl ether), and dried under vacuum.

-

Recrystallization (Optional): For higher purity, the this compound can be recrystallized from a suitable solvent system, such as dilute hydrochloric acid, to yield colorless needles.[3]

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and characterization of 2,6-diethylaniline and its hydrochloride salt.

| Table 1: Reaction Conditions and Yields for the Synthesis of 2,6-Diethylaniline | |

| Parameter | Value |

| Catalyst | Triethylaluminum[1] |

| Aniline to Catalyst Molar Ratio | 3:1 (for complex formation)[1] |

| Reaction Temperature | 310°C[1] |

| Reaction Pressure | 4.6-5.0 MPa[1] |

| Typical Conversion (Vapor Phase) | 75-80%[4] |

| Typical Selectivity (Vapor Phase) | 74% towards 2,6-diethylaniline[4] |

| Table 2: Physicochemical and Spectroscopic Data for 2,6-Diethylaniline | |

| Property | Value |

| Molecular Formula | C₁₀H₁₅N |

| Molecular Weight | 149.23 g/mol [5] |

| Boiling Point | 243 °C[5] |

| Density | 0.906 g/mL at 25 °C[5] |

| Refractive Index (n20/D) | 1.545[5] |

| ¹H NMR (CDCl₃, ppm) | δ 6.95 (t, 1H), 6.75 (d, 2H), 3.65 (s, 2H, NH₂), 2.55 (q, 4H), 1.20 (t, 6H) |

| ¹³C NMR (CDCl₃, ppm) | δ 142.0, 127.8, 126.2, 124.5, 24.5, 13.0 |

| IR (cm⁻¹) | 3440, 3360 (N-H stretch), 3060, 2960, 2870 (C-H stretch), 1620 (N-H bend), 1460, 760 |

| Table 3: Properties of this compound | |

| Property | Value |

| Molecular Formula | C₁₀H₁₆ClN |

| Molecular Weight | 185.69 g/mol |

| Melting Point | 175-179 °C (with decomposition)[3] |

| Appearance | Colorless needles[3] |

| Elemental Analysis (Calculated) | C, 64.68%; H, 8.69%; N, 7.54% |

| Elemental Analysis (Found) | C, 64.48%; H, 8.44%; N, not reported[3] |

Mandatory Visualizations

Reaction Pathway

Caption: Overall reaction pathway for the synthesis of this compound from aniline.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis of this compound.

References

Navigating the Solubility Landscape of 2,6-Diethylaniline Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,6-diethylaniline hydrochloride in organic solvents. Due to a scarcity of publicly available quantitative data, this document focuses on providing a thorough understanding of the qualitative solubility properties, a general experimental protocol for determining solubility, and the theoretical underpinnings of its behavior in various solvent classes. This guide is intended to be a practical resource for researchers to generate their own precise solubility data.

Understanding the Solubility Profile

This compound, as the salt of a weak organic base, exhibits solubility behavior that is fundamentally linked to the polarity of the solvent and its ability to interact with the ionic nature of the solute. While specific quantitative data is limited, a qualitative understanding can be derived from the properties of the parent amine and the general characteristics of amine hydrochloride salts.

The free base, 2,6-diethylaniline, is reported to be soluble in a range of organic solvents, including benzene, ethanol, chloroform, and ether, with slight solubility in methanol.[1][2] This suggests that the diethylaniline portion of the molecule has an affinity for both nonpolar and polar organic environments.

However, the formation of the hydrochloride salt introduces ionic character, which significantly alters its solubility profile. Amine hydrochloride salts are generally more polar than their corresponding free bases. Consequently, they tend to be more soluble in polar solvents and less soluble in nonpolar solvents. It is noted that amine hydrochloride salts can be highly insoluble in certain organic solvents.

Table 1: Qualitative Solubility of 2,6-Diethylaniline and General Expectations for its Hydrochloride Salt

| Compound | Solvent Class | General Solubility | Rationale |

| 2,6-Diethylaniline | Nonpolar (e.g., Benzene) | Soluble[1] | The aromatic ring and ethyl groups are lipophilic. |

| Polar Aprotic (e.g., Chloroform) | Soluble[1] | Favorable dipole-dipole interactions. | |

| Polar Protic (e.g., Ethanol) | Soluble[1] | Hydrogen bonding with the amine group. | |

| This compound | Nonpolar (e.g., Hexane, Toluene) | Expected to be poorly soluble | The high polarity of the salt is incompatible with nonpolar solvents. |

| Polar Aprotic (e.g., Acetone, Ethyl Acetate) | Expected to have limited solubility | The solvent's polarity may be insufficient to overcome the lattice energy of the salt. | |

| Polar Protic (e.g., Methanol, Ethanol) | Expected to have higher solubility | The solvent can solvate both the cation and the anion through hydrogen bonding and dipole-dipole interactions. |

It is important to note that a 1958 article in the Canadian Journal of Chemistry describes the crystallization of this compound from dilute hydrochloric acid, indicating some level of solubility in acidic aqueous solutions.[3]

Experimental Protocol for Solubility Determination

The following is a generalized yet detailed methodology for determining the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used isothermal equilibrium method.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument (e.g., Gas Chromatography, UV-Vis Spectrophotometer).

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that a true thermodynamic equilibrium is reached. The solid phase should be visibly present throughout the equilibration period.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, based on the concentration determined in the analysis and the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

In the context of chemical solubility, there are no direct biological signaling pathways to diagram. However, a logical relationship diagram can illustrate the factors influencing the solubility of this compound.

Caption: Factors influencing solubility.

References

Molecular weight and formula of 2,6-Diethylaniline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Diethylaniline hydrochloride, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document details its chemical properties, synthesis, and applications, with a focus on providing actionable information for laboratory and development settings.

Chemical and Physical Properties

This compound is the salt form of 2,6-diethylaniline, an aromatic amine. The hydrochloride salt is typically a more stable and handleable solid compared to its free base form.

Table 1: Physicochemical Properties of 2,6-Diethylaniline and its Hydrochloride Salt

| Property | 2,6-Diethylaniline | This compound |

| Molecular Formula | C₁₀H₁₅N | C₁₀H₁₆ClN |

| Molecular Weight | 149.23 g/mol | 185.69 g/mol |

| CAS Number | 579-66-8 | 71477-82-2 |

| Appearance | Colorless to pale yellow liquid | Colorless needles[1] |

| Melting Point | Not applicable | 175-179 °C (with decomposition)[1] |

| Boiling Point | 243 °C | Not applicable |

| Density | 0.906 g/mL at 25 °C | Not available |

| Solubility | Sparingly soluble in water | Soluble in water |

Synthesis of this compound

The synthesis of this compound is a two-step process. First, 2,6-diethylaniline is synthesized, most commonly via the Friedel-Crafts alkylation of aniline with ethylene. The resulting free base is then converted to its hydrochloride salt.

Experimental Protocol: Synthesis of 2,6-Diethylaniline

A prevalent industrial method for the synthesis of 2,6-diethylaniline involves the high-pressure alkylation of aniline using ethylene in the presence of an aluminum-based catalyst.[2]

Table 2: Reagents and Reaction Conditions for the Synthesis of 2,6-Diethylaniline

| Reagent/Parameter | Quantity/Value |

| Aniline | Varies based on scale |

| Ethylene | High pressure (e.g., 1000 psig) |

| Catalyst | Diethyl aluminum chloride or other aluminum anilide type catalysts |

| Temperature | 200-400 °C (e.g., 320 °C) |

| Reaction Time | 1-8 hours (e.g., 3 hours) |

Methodology:

-

Catalyst Formation: An aluminum anilide catalyst is typically formed in situ by reacting an aluminum compound (e.g., diethyl aluminum chloride) with aniline under an inert atmosphere.[2]

-

Alkylation Reaction: The reaction vessel is heated to the desired temperature (e.g., 320 °C) and pressurized with ethylene. The ethylene feed is maintained to sustain the reaction pressure.[2]

-

Work-up and Purification:

-

After the reaction is complete, the mixture is cooled, and the catalyst is deactivated, often by washing with an aqueous base like sodium hydroxide.[2]

-

The organic layer is separated, and the product is purified by distillation to remove unreacted aniline, mono-ethylated byproducts, and the desired 2,6-diethylaniline.[2]

-

Experimental Protocol: Preparation of this compound

The conversion of 2,6-diethylaniline to its hydrochloride salt is a straightforward acid-base reaction.

Methodology:

-

Dissolve the purified 2,6-diethylaniline in a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid (e.g., 3 mol/L in ethyl acetate or aqueous HCl) to the stirred solution of the amine.[3]

-

The hydrochloride salt will precipitate out of the solution.

-

The solid product is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Recrystallization from a suitable solvent system, such as dilute hydrochloric acid, can be performed to obtain highly pure colorless needles.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

Spectroscopic Characterization of 2,6-Diethylaniline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-diethylaniline hydrochloride. Due to the limited availability of public spectroscopic data for the hydrochloride salt, this document presents the available data for the free base, 2,6-diethylaniline, and offers a detailed analysis of the expected spectral modifications upon its conversion to the hydrochloride salt. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2,6-diethylaniline. The predicted shifts for the hydrochloride salt are based on established principles of spectroscopy and comparison with analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Assignment | 2,6-Diethylaniline (Free Base) Chemical Shift (δ) ppm | Predicted this compound Chemical Shift (δ) ppm | Multiplicity | Integration |

| -CH₃ (Ethyl) | ~1.25 | ~1.30 | Triplet | 6H |

| -CH₂ (Ethyl) | ~2.57 | ~2.70 | Quartet | 4H |

| Aromatic H (para) | ~6.63 | ~7.00 | Triplet | 1H |

| Aromatic H (meta) | ~6.92 | ~7.20 | Doublet | 2H |

| -NH₂ | ~3.54 (broad) | -NH₃⁺ ~7.5-8.5 (broad) | Singlet | 2H -> 3H |

Note: The chemical shifts for the free base are sourced from publicly available databases.[1] The predicted shifts for the hydrochloride salt are expected to be downfield due to the electron-withdrawing effect of the protonated amino group (-NH₃⁺).

¹³C NMR (Carbon-13 NMR) Data

| Assignment | 2,6-Diethylaniline (Free Base) Chemical Shift (δ) ppm | Predicted this compound Chemical Shift (δ) ppm |

| -CH₃ (Ethyl) | ~13.1 | ~13.0 |

| -CH₂ (Ethyl) | ~24.3 | ~24.0 |

| Aromatic C (meta) | ~126.0 | ~127.0 |

| Aromatic C (para) | ~118.3 | ~120.0 |

| Aromatic C (ipso, C-NH₂) | ~141.6 | ~138.0 |

| Aromatic C (ipso, C-Ethyl) | ~127.6 | ~129.0 |

Note: The chemical shifts for the free base are sourced from publicly available databases.[1][2] The predicted shifts for the hydrochloride salt are based on the expected electronic changes upon protonation.

Infrared (IR) Spectroscopy

| Functional Group | 2,6-Diethylaniline (Free Base) Wavenumber (cm⁻¹) | Predicted this compound Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch | ~3400-3500 | N⁺-H Stretch ~2800-3200 (broad) | Strong, sharp (free base); Strong, broad (salt) |

| C-H Stretch (Aromatic) | ~3000-3100 | ~3000-3100 | Medium |

| C-H Stretch (Aliphatic) | ~2850-2970 | ~2850-2970 | Strong |

| C=C Stretch (Aromatic) | ~1600, ~1470 | ~1600, ~1470 | Medium |

| N-H Bend | ~1620 | N⁺-H Bend ~1500-1600 | Medium |

Note: The IR data for the free base is based on typical values for substituted anilines. The formation of the anilinium ion in the hydrochloride salt results in a significant broadening and shift of the N-H stretching vibrations to lower wavenumbers.

Mass Spectrometry (MS)

| Technique | 2,6-Diethylaniline (Free Base) m/z | Expected this compound Observation | Fragment |

| Electron Ionization (EI) | 149.12 | The free base will be detected. | [M]⁺ (Molecular Ion) |

| EI | 134.10 | The free base fragment will be detected. | [M-CH₃]⁺ |

Note: In a typical mass spectrometry experiment (e.g., Electron Ionization), the hydrochloride salt will likely dissociate, and the spectrum will show the molecular ion and fragmentation pattern of the free base, 2,6-diethylaniline.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD), as the hydrochloride salt may have limited solubility in Chloroform-d (CDCl₃)).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of a reference standard, such as Tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the reference standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 200 mg of dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder mixture into a pellet die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the sample is sufficiently volatile and thermally stable, it can be introduced via a GC column for separation prior to ionization.

EI-MS Acquisition Parameters:

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 200-250 °C.

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the free base.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Compare the obtained spectrum with library databases for confirmation.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

References

The Synthetic Versatility of 2,6-Diethylaniline Hydrochloride: A Technical Guide

Introduction: 2,6-Diethylaniline hydrochloride is a pivotal building block in modern organic synthesis, offering a unique combination of steric hindrance and nucleophilicity that chemists can exploit to construct complex molecular architectures. Its hydrochloride salt form enhances stability and simplifies handling, making it a valuable precursor in a multitude of applications. This technical guide provides an in-depth exploration of the principal applications of 2,6-diethylaniline, presenting detailed experimental protocols, quantitative data, and process visualizations to support researchers, scientists, and professionals in drug development and materials science.

Precursor to N-Heterocyclic Carbene (NHC) Ligands for Catalysis

The sterically bulky 2,6-diethylphenyl groups are highly effective at stabilizing metal centers and promoting high catalytic activity and selectivity in a variety of cross-coupling reactions. 2,6-Diethylaniline is a key starting material for the synthesis of the imidazolium and imidazolinium salts that serve as precursors to these powerful N-heterocyclic carbene (NHC) ligands.

Experimental Protocol: Synthesis of a 1,3-Bis(2,6-diethylphenyl)imidazolium Chloride (a key NHC precursor)

A common route to NHC precursors involves the condensation of 2,6-diethylaniline with glyoxal to form a diimine, followed by cyclization.

Step 1: Synthesis of the Diimine

-

In a round-bottom flask, dissolve 2,6-diethylaniline in a suitable solvent such as methanol.

-

Add a few drops of formic acid to catalyze the reaction.

-

Slowly add an aqueous solution of glyoxal (40 wt. %) to the stirred solution.

-

Continue stirring at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The resulting diimine product can often be isolated by filtration and used in the next step without further purification.

Step 2: Cyclization to the Imidazolium Salt

-

Suspend the diimine and paraformaldehyde in a solvent like toluene in a round-bottom flask.

-

Add a source of anhydrous HCl, such as a solution of HCl in dioxane, to the mixture.

-

Heat the reaction mixture under reflux for several hours.

-

Upon cooling, the 1,3-bis(2,6-diethylphenyl)imidazolium chloride will precipitate.

-

Collect the solid by filtration, wash with a non-polar solvent (e.g., hexane), and dry under vacuum to yield the desired NHC precursor.

Logical Workflow for NHC Precursor Synthesis

The Central Role of 2,6-Diethylaniline Derivatives in Modern Catalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the mechanism of action of 2,6-diethylaniline derivatives, which serve as critical precursors for highly effective ligands in a range of catalytic processes. The unique structural properties of these derivatives, particularly the steric hindrance provided by the dual ethyl groups ortho to the nitrogen atom, allow for the fine-tuning of catalyst activity and selectivity. This has profound implications in olefin polymerization, hydrogenation reactions, and the synthesis of fine chemicals, making these compounds indispensable in both industrial and research settings. This document details the catalytic cycles, presents quantitative performance data, outlines key experimental protocols, and visualizes the underlying mechanisms.

Core Principles: How 2,6-Diethylaniline Derivatives Shape Catalysis

The primary function of 2,6-diethylaniline in catalysis is not as a direct catalyst but as a foundational building block for more complex ligand structures.[1] These ligands coordinate to a transition metal center (e.g., iron, palladium, ruthenium, nickel), modifying its electronic and steric environment to create a highly active and selective catalyst.[1]

The two core principles governing their mechanism of action are:

-

Steric Influence : The bulky ethyl groups at the 2 and 6 positions of the aniline ring create a sterically hindered pocket around the coordinated metal center. This steric bulk is a powerful tool for controlling the catalyst's selectivity. It can dictate the regioselectivity of a reaction, for instance, by favoring ortho-alkylation, and can influence the stereochemistry of the products.[1]

-

Electronic Tuning : The aromatic ring and the nitrogen atom of the aniline derivative electronically influence the metal center. The electron-donating or withdrawing nature of substituents on the ring can be modified to tune the reactivity of the catalyst, making the metal more or less electrophilic to suit a specific transformation.[1]

This combination of steric and electronic control makes these derivatives exceptionally versatile for designing bespoke catalysts.

References

Navigating the Synthesis Landscape: A Technical Guide to the Health and Safety of 2,6-Diethylaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the health and safety considerations essential for the handling and use of 2,6-Diethylaniline hydrochloride in a research and development setting. Due to a notable lack of specific toxicological data for the hydrochloride salt, this document leverages data from its free aniline form, 2,6-Diethylaniline, as the most relevant available information. It is imperative that users of this chemical exercise caution and adhere to the safety protocols outlined herein.

Physicochemical and Toxicological Profile

A clear understanding of the chemical and toxicological properties of 2,6-Diethylaniline and its hydrochloride salt is fundamental to safe handling. The following tables summarize the key data available.

Table 1: Physicochemical Properties of 2,6-Diethylaniline

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.23 g/mol | [1] |

| Appearance | Yellow to reddish-brown liquid | [2] |

| Boiling Point | 243 °C | [2] |

| Melting Point | 3-4 °C | [2] |

| Flash Point | 123 °C (253.4 °F) | [3] |

| Density | 0.906 g/mL at 25 °C | |

| Vapor Pressure | 0.02 mmHg at 20 °C | |

| Water Solubility | 0.67 g/L at 26.7 °C | [2] |

| CAS Number | 579-66-8 | [2][3] |

Table 2: Toxicological Data for 2,6-Diethylaniline

| Parameter | Value | Species | Reference |

| Acute Oral Toxicity (LD50) | 1800 mg/kg | Rat | [4] |

| Acute Oral Toxicity (LD50) | 2690 mg/kg | Rat | [2] |

| Lethal Concentration (LC50) | 4,700 mg/m³/6h | Rat | [2] |

Hazard Identification and GHS Classification

Based on the available data for 2,6-Diethylaniline, the primary hazards are as follows:

-

Harmful if swallowed: Acute toxicity Category 4 (Oral).[4][5]

-

Harmful in contact with skin: Acute toxicity Category 4 (Dermal).[6]

-

May cause methemoglobinemia: Overexposure can lead to a condition where the blood's ability to carry oxygen is reduced, causing cyanosis (bluish skin), headache, dizziness, and in severe cases, unconsciousness and death.[2]

-

May cause eye, skin, and respiratory tract irritation. [1]

Experimental Protocols: Safe Handling Procedures

Given the hazardous nature of aromatic amines, a stringent experimental protocol is necessary to ensure the safety of laboratory personnel.

Objective: To provide a standardized procedure for the safe handling of this compound in a laboratory setting.

Materials:

-

This compound

-

Appropriate solvents

-

Chemical fume hood

-

Personal Protective Equipment (PPE):

-

Nitrile gloves (or other chemically resistant gloves)

-

Safety goggles with side shields or a face shield

-

Flame-retardant lab coat

-

Closed-toe shoes

-

-

Emergency spill kit

-

Eyewash station and safety shower

Procedure:

-

Preparation:

-

Handling and Dispensing:

-

Conduct all manipulations of this compound, including weighing and dilutions, within a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Use a non-sparking spatula for transferring the solid.

-

Keep the container tightly closed when not in use.

-

Avoid the formation of dust and aerosols.

-

-

Waste Disposal:

-

Dispose of all waste materials, including contaminated PPE and cleaning materials, in a designated hazardous waste container.

-

Follow all institutional, local, and national regulations for hazardous waste disposal.

-

-

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

-

Spill: Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Place the absorbed material into a sealed container for hazardous waste disposal.

-

Visualizations: Pathways and Workflows

To further aid in the understanding of the risks and safety procedures, the following diagrams illustrate key concepts.

References

- 1. sds.metasci.ca [sds.metasci.ca]

- 2. 2,6-Diethylaniline - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. fishersci.com [fishersci.com]

The Synthesis of 2,6-Diethylaniline: A Technical Guide to its Discovery and Evolution

For Immediate Release

[City, State] – November 2, 2025 – 2,6-Diethylaniline (DEA) is a crucial intermediate in the manufacturing of a wide array of agrochemicals, polymers, and dyes. Its synthesis has been a subject of considerable industrial and academic research, leading to the development of several key synthetic methodologies. This technical guide provides an in-depth overview of the discovery and history of 2,6-diethylaniline synthesis, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction to a Key Chemical Intermediate

2,6-Diethylaniline, a substituted aniline, is of significant industrial importance, primarily serving as a precursor to various herbicides and as a building block in polymer chemistry. The steric hindrance provided by the two ethyl groups ortho to the amine functionality imparts unique reactivity and properties to its derivatives. The evolution of its synthesis reflects the broader trends in industrial organic chemistry, moving towards more efficient, selective, and cost-effective processes.

Dominant Industrial Synthesis Routes

The commercial production of 2,6-diethylaniline is dominated by two primary methods: the high-pressure alkylation of aniline with ethylene and the vapor-phase alkylation of aniline with ethanol.

High-Pressure Alkylation of Aniline with Ethylene

This method is a cornerstone of industrial 2,6-diethylaniline production. It involves the direct reaction of aniline with ethylene at high temperatures and pressures, typically employing a catalyst.

a) Aluminum Anilide Catalysis: A historically significant approach involves heating aniline with ethylene in the presence of an aluminum anilide catalyst.[1] This process is generally carried out at temperatures ranging from 200-300°C under high pressure.[1]

b) Triethylaluminum Catalysis: A more contemporary and efficient variation of this method utilizes an alkyl aluminum complex, such as triethylaluminum, as the catalyst. This process offers advantages in terms of catalyst activity and recyclability, along with a reduction in waste streams compared to older methods that used aluminum powder.

Vapor-Phase Alkylation of Aniline with Ethanol

An alternative to high-pressure ethylene alkylation is the vapor-phase reaction of aniline with ethanol over solid acid catalysts. This method operates at atmospheric pressure and elevated temperatures, offering potential advantages in terms of operational safety and catalyst handling. A range of catalysts have been investigated for this process, including:

-

Zeolites: H-ZSM-5 zeolites have been studied for the vapor-phase alkylation of aniline with ethanol. The reaction conditions, such as temperature and the silica-to-alumina ratio of the zeolite, significantly influence the conversion and selectivity towards N-alkylation versus C-alkylation.

-

Metal Oxides on Clay Supports: Attapulgite clay impregnated with iron oxide and promoted with tin oxide has shown high selectivity towards the formation of 2,6-diethylaniline.[1] Conversions of 75-80% with a 74% selectivity for 2,6-diethylaniline have been achieved.[1]

Alternative Synthetic Approaches

While the two methods described above are the most industrially prevalent, other synthetic routes to 2,6-diethylaniline have been explored:

-

Dehydrogenation of 2,6-Diethylcyclohexylamine: This method involves the catalytic dehydrogenation of 2,6-diethylcyclohexylamine to yield 2,6-diethylaniline. High yields have been reported for this transformation.

-

Friedel-Crafts Alkylation: The direct Friedel-Crafts alkylation of aniline with an ethylating agent is a conceptually straightforward approach. However, it is often complicated by issues of polysubstitution and a lack of regioselectivity, making it less favorable for the specific synthesis of 2,6-diethylaniline on an industrial scale.

Quantitative Data Summary

The following tables summarize the key quantitative data for the primary synthesis methods of 2,6-diethylaniline.

| Method | Catalyst | Temperature (°C) | Pressure | Key Findings | Reference |

| High-Pressure Alkylation | Aluminum Anilide | 200-300 | High | High yield of 2,6-diethylaniline. | [1] |

| High-Pressure Alkylation | Triethylaluminum | 310 | 4.6-5.0 MPa | Efficient and recyclable catalyst system. | [2] |

| Vapor-Phase Alkylation | 60% Iron Oxide / 2% Tin Oxide on Attapulgite | 330-440 | Atmospheric | 75-80% conversion, 74% selectivity for 2,6-DEA. | [1] |

| Vapor-Phase Alkylation | H-ZSM-5 Zeolite | ~400 (673 K) | Atmospheric | Temperature and catalyst acidity are key for selectivity. |

Table 1: Comparison of Key Industrial Synthesis Methods for 2,6-Diethylaniline.

Experimental Protocols

Detailed Methodology for Triethylaluminum-Catalyzed Synthesis

The following protocol is based on a patented industrial process for the preparation of 2,6-diethylaniline.[2]

Step 1: Preparation of the Catalyst Complex

-

Aniline and the catalyst, triethylaluminum, are added to an evaporation kettle in a molar ratio of 3:1.

-

The reaction temperature is maintained at 160°C for 1.5 hours.

-

The temperature is then lowered to 100°C, and the pressure is reduced to 0.1 MPa by venting the kettle.[2]

Step 2: Alkylation Reaction

-

The prepared catalyst complex is mixed with the raw material aniline in a mass ratio of 1:12.5.

-

This mixture is pumped into a synthesis kettle.

-

The temperature is raised to 310°C, and the kettle is pressurized to 4.6-5.0 MPa with ethylene to initiate the alkylation reaction.[2]

-

Upon completion of the reaction, heating is discontinued, and the temperature is lowered to 120°C.

Step 3: Product Recovery and Separation

-

The contents of the synthesis kettle are transferred to an evaporation kettle.

-

Ethylene is recovered from both the synthesis and evaporation kettles.

-

The pressure is reduced to below -0.098 MPa to facilitate the separation of the product from the catalyst.

Signaling Pathways and Experimental Workflows

The logical progression of the triethylaluminum-catalyzed synthesis of 2,6-diethylaniline can be visualized as follows:

Caption: Workflow for the synthesis of 2,6-diethylaniline using a triethylaluminum catalyst.

The historical development of synthetic routes for 2,6-diethylaniline showcases a progression from early high-pressure methods to more refined catalytic systems.

Caption: Evolution of synthetic methodologies for 2,6-diethylaniline.

Conclusion

The synthesis of 2,6-diethylaniline has evolved significantly, driven by the need for more efficient, selective, and environmentally benign industrial processes. The high-pressure alkylation of aniline with ethylene, particularly with triethylaluminum as a catalyst, and the vapor-phase alkylation with ethanol over solid acid catalysts represent the forefront of commercial production. Ongoing research continues to explore novel catalytic systems and process optimizations to further enhance the production of this vital chemical intermediate. This guide provides a foundational understanding of the key synthetic routes, offering valuable insights for professionals in the chemical and pharmaceutical industries.

References

An In-Depth Technical Guide to the Reactivity of 2,6-Diethylaniline Hydrochloride

Abstract: This document provides a comprehensive technical overview of the chemical reactivity of 2,6-diethylaniline hydrochloride, a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] The reactivity of this compound is primarily characterized by the interplay of the nucleophilic amino group and the activated aromatic ring, significantly influenced by the steric hindrance imposed by the two ortho-ethyl groups. This guide details reactions at the nitrogen center, including N-alkylation and acylation, as well as electrophilic substitution reactions on the aromatic ring, such as nitration and bromination. Detailed experimental protocols, quantitative data, and logical workflow diagrams are presented to provide a thorough resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

2,6-Diethylaniline is a colorless to yellow liquid that is sensitive to light and air.[2][3] It forms crystalline salts, such as the hydrochloride, which is partially hydrolyzed in water.[4] The hydrochloride salt itself appears as colorless needles.[4] Key physicochemical properties are summarized in the table below.

| Property | 2,6-Diethylaniline (Free Base) | This compound |

| Molecular Formula | C₁₀H₁₅N[5][6] | C₁₀H₁₆ClN |

| Molecular Weight | 149.23 g/mol [5][6] | 185.70 g/mol |

| Appearance | Colorless to yellow liquid[2][3] | Colorless needles[4] |

| Melting Point | 3 °C[3][6] | 175-179 °C (with decomposition)[4] |

| Boiling Point | 243 °C[3][7] | Not applicable |

| Density | 0.906 g/cm³ at 25 °C[6][7] | Not available |

| Solubility in Water | 0.67 g/L at 27 °C[2][3] | Insoluble (hydrolyzes)[3][4] |

| CAS Number | 579-66-8[5] | 71477-82-2[5] |

Reactivity of the Amino Group

The reactivity of the amino group in 2,6-diethylaniline is sterically hindered by the adjacent ethyl groups. This steric effect reduces the nucleophilicity of the nitrogen atom and can necessitate specific reaction conditions to achieve desired transformations.[1]

N-alkylation of 2,6-diethylaniline is a significant transformation for producing more complex amines used in various fields.[1] However, the steric hindrance presents unique challenges.[1] A successful method involves reductive amination using aldehydes with a Palladium on carbon (Pd/C) catalyst and ammonium formate as a hydrogen donor.[8] This method proceeds smoothly at room temperature with excellent yields of the mono-alkylated product.[8]

| Reactant 1 | Reactant 2 | Catalyst | H-Donor | Solvent System | Time | Yield |

| 2,6-Diethylaniline | Acetaldehyde | 0.1 equiv. Pd/C | 10 equiv. Ammonium Formate | 2-propanol/water (9:1, v/v) | 30 min | Excellent[8] |

2,6-diethylaniline readily forms amides when treated with acylating agents. It reacts exothermically with acetic anhydride to form the corresponding acetamide and with benzoyl chloride in the presence of a base to yield the benzamide.[4] It also reacts with p-toluenesulphonyl chloride to form the toluenesulphonamide, which is a useful intermediate for further substitutions on the aromatic ring.[4]

The amine reacts smoothly with aldehydes, such as benzaldehyde, upon gentle warming to form the corresponding N-benzal-2,6-diethylaniline, a Schiff base.[4]

References

- 1. 2,6-Diethylaniline | 579-66-8 | Benchchem [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 2,6-Diethylanilin – Wikipedia [de.wikipedia.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. 2,6-Diethylaniline | C10H15N | CID 11369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Diethylaniline | 579-66-8 | FD64331 | Biosynth [biosynth.com]

- 7. 2,6-Diethylaniline 98 579-66-8 [sigmaaldrich.com]

- 8. jocpr.com [jocpr.com]

2,6-Diethylaniline Hydrochloride: A Comprehensive Technical Guide for Herbicide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on 2,6-diethylaniline hydrochloride, a pivotal precursor in the synthesis of a range of widely utilized herbicides. This document elucidates its chemical properties, synthesis methodologies, and its critical role in the production of prominent agrochemicals. Detailed experimental protocols, quantitative data, and process visualizations are provided to support research and development in the agricultural and chemical sectors.

Chemical and Physical Properties

2,6-Diethylaniline and its hydrochloride salt are fundamental building blocks in organic synthesis. The hydrochloride form is often used to improve the stability and handling of the parent aniline.

| Property | 2,6-Diethylaniline | This compound |

| CAS Number | 579-66-8[1][2][3] | 71477-82-2[4][5] |

| Molecular Formula | C₁₀H₁₅N[3][] | C₁₀H₁₆ClN |

| Molecular Weight | 149.23 g/mol [] | 185.70 g/mol |

| Appearance | Colorless to yellow liquid[5] | Colorless needles or crystalline powder[7] |

| Melting Point | 3 °C[5] | 175-179 °C (with decomposition)[7] |

| Boiling Point | 243 °C[1][5] | Not applicable |

| Density | 0.906 g/mL at 25 °C[1] | Not available |

| Solubility | Sparingly soluble in water (0.67 g/L at 27 °C); miscible with isooctane, toluene, and ethanol.[5] | Insoluble in water.[5] |

Synthesis of 2,6-Diethylaniline

The industrial production of 2,6-diethylaniline is primarily achieved through the high-pressure, high-temperature reaction of aniline with ethylene in the presence of a catalyst such as aluminum anilide.[1][2]

Caption: Industrial synthesis of 2,6-diethylaniline.

Application as a Precursor for Chloroacetanilide Herbicides

2,6-Diethylaniline is a key intermediate in the manufacturing of several chloroacetanilide herbicides, including Alachlor, Butachlor, and Metolachlor.[1][2] These herbicides are crucial for controlling annual grasses and some broad-leaved weeds in a variety of crops.[2][][8]

Synthesis of Alachlor

Alachlor is synthesized through a multi-step process involving the reaction of 2,6-diethylaniline with formaldehyde and chloroacetyl chloride, followed by treatment with methanol.[9]

Caption: Synthetic pathway for Alachlor.

Synthesis of Butachlor

The commercial production of butachlor involves the reaction of 2,6-diethylaniline with chloroacetyl chloride to form an intermediate, which is then reacted with butyl isocyanate or chloromethyl butyl ether.[8][10]

Caption: Synthetic pathway for Butachlor.

Synthesis of Metolachlor

Metolachlor synthesis involves the condensation of 2-ethyl-6-methylaniline (a related compound) with methoxyacetone, followed by hydrogenation and acetylation with chloroacetyl chloride.[11] While not directly from 2,6-diethylaniline, the synthetic principles are similar and relevant. A patent also describes a one-pot hydrogenation alkylation of 2-methyl-6-ethylaniline with methoxy acetone followed by acylation.[12]

Experimental Protocols

Synthesis of 2',6'-diethyl-2-chloro acetanilide (Intermediate for Butachlor)

This protocol is based on a patented method for synthesizing a key intermediate for Butachlor.[10]

Materials:

-

2,6-Diethylaniline

-

Monochloroacetic Acid

-

Phosphorus trichloride (PCl₃), Phosphorus oxychloride (POCl₃), or Phosphorus pentachloride (PCl₅)

Procedure:

-

Combine 2,6-diethylaniline and monochloroacetic acid in a mole ratio of 1:1.15 to 1:1.5.[10]

-

Add the phosphorus chloride compound, with a mole ratio of 2,6-diethylaniline to the phosphorus compound of 1:0.35 to 1:0.6.[10]

-

During the addition of the phosphorus compound, maintain the temperature between 50-60 °C.[10]

-

After the addition is complete, maintain the reaction temperature at 85-105 °C for 1-3 hours.[10]

-

Upon completion of the reaction, add water and filter out the solid product.

-

Dry the solid to obtain 2',6'-diethyl-2-chloro acetanilide. This intermediate can be used in the next step without further purification.[10]

Yield:

-

Greater than 95% (with respect to 2,6-diethylaniline).[10]

Synthesis of Butachlor from 2',6'-diethyl-2-chloro acetanilide

This protocol is a continuation of the synthesis described above.[10]

Materials:

-

2',6'-diethyl-2-chloro acetanilide

-

Chloromethyl butyl ether

-

A small amount of Butachlor technical 92 as a solvent

-

Alkaline aqueous solution

Procedure:

-

In a reaction vessel containing a small amount of Butachlor technical 92, dissolve the 2',6'-diethyl-2-chloro acetanilide.

-

Add chloromethyl butyl ether in a mole ratio of 1:1 to 1:1.5 relative to the acetanilide.[10]

-

Conduct the reaction in an alkaline aqueous solution.

-

Maintain the reaction temperature between 10-50 °C.[10]

-

The addition of chloromethyl butyl ether should take 0.5-1 hour.[10]

-

Allow the reaction to proceed for an additional 0.5-1 hour.[10]

Yield:

-

The overall yield for the synthesis of Butachlor technical 92 is reported to be 90%.[10]

Quantitative Data Summary

| Synthesis Step | Reactants | Molar Ratio | Temperature (°C) | Time (hours) | Yield (%) | Reference |

| Butachlor Intermediate Synthesis | 2,6-Diethylaniline : Monochloroacetic Acid : PCl₃ | 1 : 1.15-1.5 : 0.35-0.6 | 85-105 | 1-3 | >95 | [10] |

| Butachlor Synthesis | 2',6'-diethyl-2-chloro acetanilide : Chloromethyl butyl ether | 1 : 1-1.5 | 10-50 | 0.5-1 | 90 (overall) | [10] |

Metabolic Fate of Derived Herbicides

Herbicides derived from 2,6-diethylaniline, such as Alachlor and Butachlor, undergo microbial degradation in the soil. A common metabolic pathway involves the transformation back to 2,6-diethylaniline.[1][13] For instance, Alachlor can be degraded to 2-chloro-N-(2,6-diethylphenyl) acetamide, which is further broken down into 2,6-diethylaniline.[14] It is important to note that while the parent herbicides may have varying levels of toxicity, some metabolites like 2,6-diethylaniline have been shown to be mutagenic.[15]

Caption: Simplified metabolic pathway of Alachlor.

Safety Information

2,6-Diethylaniline is harmful if swallowed.[13] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

- 1. 2,6-Diethylaniline | 579-66-8 [chemicalbook.com]

- 2. Cas 579-66-8,2,6-Diethylaniline | lookchem [lookchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 2,6-Diethylaniline | C10H15N | CID 11369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Diethylanilin – Wikipedia [de.wikipedia.org]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Butachlor (Ref: CP 53619) [sitem.herts.ac.uk]

- 9. Alachlor | C14H20ClNO2 | CID 2078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN87101526A - A kind of method of synthetic Butachlor technical 92 - Google Patents [patents.google.com]

- 11. Metolachlor - Wikipedia [en.wikipedia.org]

- 12. CN105461580A - Synthesis method of metolachlor - Google Patents [patents.google.com]

- 13. echemi.com [echemi.com]

- 14. mdpi.com [mdpi.com]

- 15. cdn.who.int [cdn.who.int]

Methodological & Application

Protocol for N-alkylation of 2,6-Diethylaniline using Pd/C Catalyst

Audience: Researchers, scientists, and drug development professionals.

Application Notes

This protocol outlines a method for the N-alkylation of 2,6-diethylaniline via reductive amination using a palladium on carbon (Pd/C) catalyst. This process is a facile, economical, and environmentally benign alternative for the synthesis of N-alkylated 2,6-diethylaniline derivatives, which are valuable intermediates in the production of various pharmaceutical and agrochemical products.[1]

The reaction proceeds smoothly at room temperature, employing an aldehyde as the alkylating agent and ammonium formate as an in-situ hydrogen donor.[1] The use of a heterogeneous Pd/C catalyst offers the advantages of easy separation from the reaction mixture and potential for recycling.[2][3][4] The reaction shows good to excellent yields and selectivity for the mono-N-alkylated product.[1][2] The choice of solvent, such as aqueous 2-propanol, has been shown to be effective for this transformation.[1][2]

The general mechanism for this reaction is a one-pot reductive amination. Initially, the 2,6-diethylaniline reacts with the aldehyde to form a Schiff base intermediate. Subsequently, the Pd/C catalyst facilitates the reduction of this intermediate to the corresponding N-alkylated amine, utilizing hydrogen generated in-situ from a source like ammonium formate.

Experimental Protocol

This protocol is based on the synthesis of N-ethyl-2,6-diethylaniline as described in the literature.[1]

Materials:

-

2,6-Diethylaniline

-

Acetaldehyde

-

10% Palladium on Carbon (Pd/C)

-

Ammonium formate

-

2-Propanol

-

Water

-

Dichloromethane

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Celite

-

Silica gel for column chromatography

-

Ethyl Acetate

-

Cyclohexane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Buchner funnel)

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Catalyst Activation: To a round-bottom flask, add 90 ml of 2-propanol and 0.5 mmol of 10% Pd/C. In a separate container, dissolve 50 mmol of ammonium formate in 10 ml of water. Add the ammonium formate solution to the flask containing the Pd/C. Stir the mixture for 5 minutes at room temperature to activate the catalyst.[1]

-

Reaction Mixture: To the activated catalyst mixture, add 5 mmol of 2,6-diethylaniline and 5 mmol of acetaldehyde.[1]

-

Reaction: Stir the reaction mixture vigorously at room temperature for 30 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

-

Work-up:

-

Upon completion of the reaction, filter the mixture through a pad of celite to remove the Pd/C catalyst.[1]

-

Remove the solvent from the filtrate under reduced pressure at 45-50°C using a rotary evaporator.[1]

-

Dilute the resulting residue with dichloromethane and wash with a brine solution.[1]

-

Separate the organic phase and dry it over anhydrous sodium sulfate (Na₂SO₄).[1]

-

-

Purification:

Data Presentation

Table 1: Reaction Parameters for the N-ethylation of 2,6-Diethylaniline

| Parameter | Value | Reference |

| 2,6-Diethylaniline | 5 mmol | [1] |

| Acetaldehyde | 5 mmol | [1] |

| 10% Pd/C Catalyst | 0.5 mmol | [1] |

| Ammonium Formate | 50 mmol | [1] |

| Solvent | 2-Propanol (90 ml) / Water (10 ml) | [1] |

| Reaction Temperature | Room Temperature | [1] |

| Reaction Time | 30 minutes | [1] |

| Yield | Excellent (not quantified in source) | [1] |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the Pd/C catalyzed N-alkylation of 2,6-diethylaniline.

References

Application Notes and Protocols: 2,6-Diethylaniline Hydrochloride in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of 2,6-diethylaniline as a ligand scaffold in transition metal-catalyzed reactions. The steric bulk provided by the two ethyl groups in the ortho positions of the aniline ring makes ligands derived from this molecule particularly effective in stabilizing catalytically active metal centers and influencing the selectivity of various transformations. These protocols focus on two key areas: nickel-catalyzed ethylene polymerization using α-diimine ligands and palladium-catalyzed cross-coupling reactions employing N-heterocyclic carbene (NHC) ligands.

Overview of 2,6-Diethylaniline as a Ligand Precursor

2,6-Diethylaniline is a versatile building block for the synthesis of bulky ligands used in homogeneous catalysis. Its derivatives are employed in the preparation of agrochemicals, pharmaceuticals, dyes, and pigments. In the realm of transition metal catalysis, ligands derived from 2,6-diethylaniline offer significant steric hindrance around the metal center. This steric bulk can enhance catalyst stability, improve selectivity, and influence the properties of polymeric products.

This document outlines the synthesis of two major classes of ligands derived from 2,6-diethylaniline and their application in catalysis:

-

α-Diimine Ligands for Nickel-Catalyzed Ethylene Polymerization: These ligands, when complexed with nickel, form highly active catalysts for the polymerization of ethylene, leading to polyethylenes with varying branching densities and molecular weights.

-

N-Heterocyclic Carbene (NHC) Ligands for Palladium-Catalyzed Cross-Coupling Reactions: NHC ligands are known for their strong σ-donating properties and steric tuneability. Those derived from 2,6-diethylaniline are effective in a range of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.

Safety Information: 2,6-Diethylaniline is harmful if swallowed. It is also sensitive to light and air. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: Synthesis of an α-Diimine Ligand from 2,6-Diethylaniline Hydrochloride and its Nickel Complex

This protocol details the synthesis of a representative α-diimine ligand and its subsequent complexation with nickel.

Step 1: Neutralization of this compound

-

Objective: To obtain the free base 2,6-diethylaniline from its hydrochloride salt.

-

Materials:

-

This compound

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Diethyl ether or other suitable organic solvent

-

Deionized water

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

Dissolve a known quantity of this compound in deionized water in a separatory funnel.

-

Slowly add the NaOH solution while monitoring the pH with pH paper or a pH meter. Continue adding base until the solution is basic (pH > 10).

-

Extract the aqueous solution with diethyl ether (3 x 50 mL for a 10 g scale reaction).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure to yield 2,6-diethylaniline as an oil.

-

Step 2: Synthesis of the α-Diimine Ligand

-

Objective: To synthesize the α-diimine ligand via condensation of 2,6-diethylaniline with a diketone (e.g., 2,3-butanedione).

-

Materials:

-

2,6-Diethylaniline (from Step 1)

-

2,3-Butanedione

-

Methanol or ethanol

-

Glacial acetic acid (catalytic amount)

-

-

Procedure:

-

In a round-bottom flask, dissolve 2,6-diethylaniline (2 equivalents) in methanol.

-

Add 2,3-butanedione (1 equivalent) to the solution.

-

Add a few drops of glacial acetic acid as a catalyst.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product may precipitate from the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with cold methanol, and dry under vacuum.

-

Step 3: Synthesis of the Nickel(II) Dibromide α-Diimine Complex

-

Objective: To coordinate the α-diimine ligand to a nickel(II) precursor.

-

Materials:

-

α-Diimine ligand (from Step 2)

-

(DME)NiBr₂ (1,2-dimethoxyethane nickel(II) bromide)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the α-diimine ligand (1 equivalent) in dry dichloromethane.

-

Add (DME)NiBr₂ (1 equivalent) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the solvent under vacuum.

-

Wash the resulting solid with hexane and dry under vacuum to yield the nickel complex.

-

Protocol 2: Ethylene Polymerization using the α-Diimine Nickel Catalyst

This protocol outlines a general procedure for ethylene polymerization.

-

Materials:

-

α-Diimine nickel complex (from Protocol 1)

-

Methylaluminoxane (MAO) or modified methylaluminoxane (MMAO) solution in toluene

-

Toluene (anhydrous)

-

Ethylene gas (polymerization grade)

-

Methanol

-

Hydrochloric acid (HCl) solution (e.g., 10%)

-

-

Procedure:

-

Set up a high-pressure reactor equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet.

-

Under an inert atmosphere, charge the reactor with a specific volume of anhydrous toluene.

-

Introduce the desired amount of the nickel catalyst as a solution or suspension in toluene.

-

Add the cocatalyst (MAO or MMAO) to the reactor.

-

Pressurize the reactor with ethylene to the desired pressure (e.g., 10 atm) and maintain a constant temperature (e.g., 50 °C).

-

Allow the polymerization to proceed for the desired time.

-

Terminate the reaction by venting the ethylene and adding methanol containing a small amount of hydrochloric acid.

-

Collect the polyethylene by filtration, wash thoroughly with methanol, and dry in a vacuum oven.

-

Protocol 3: Synthesis of an N-Heterocyclic Carbene (NHC) Ligand Precursor and its Palladium Complex

This protocol describes the synthesis of an imidazolium salt (NHC precursor) and its subsequent use to form a palladium-NHC complex.

Step 1: Synthesis of the Diimine Precursor

-

Objective: To prepare the N,N'-bis(2,6-diethylphenyl)ethanediimine.

-

Materials:

-

2,6-Diethylaniline (from Protocol 1, Step 1)

-

Glyoxal (40% aqueous solution)

-

Methanol

-

Formic acid (catalytic amount)

-

-

Procedure:

-

Dissolve 2,6-diethylaniline (2 equivalents) in methanol.

-

Add glyoxal solution (1 equivalent) and a few drops of formic acid.

-

Stir the mixture at room temperature for 12-24 hours. A yellow precipitate should form.

-

Collect the solid by filtration, wash with methanol, and dry under vacuum.

-

Step 2: Synthesis of the Imidazolium Chloride (NHC Precursor)

-

Objective: To form the imidazolium salt by cyclization of the diimine.

-

Materials:

-

Diimine precursor (from Step 1)

-

Paraformaldehyde

-

Chlorotrimethylsilane (TMSCl)

-

Ethyl acetate (anhydrous)

-

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, suspend the diimine (1 equivalent) and paraformaldehyde (1.1 equivalents) in anhydrous ethyl acetate.

-

Add chlorotrimethylsilane (1.1 equivalents) dropwise to the suspension.

-

Heat the mixture to reflux and stir for 12-24 hours.

-

Cool the reaction to room temperature, and collect the resulting precipitate by filtration.

-

Wash the solid with ethyl acetate and dry under vacuum to yield the imidazolium chloride salt.

-

Step 3: Synthesis of the [(NHC)PdCl₂(2,6-diethylaniline)] Complex

-

Objective: To prepare a well-defined palladium(II)-NHC precatalyst.

-

Materials:

-

Imidazolium chloride (from Step 2)

-

Palladium(II) chloride (PdCl₂)

-

2,6-Diethylaniline

-

Potassium tert-butoxide (KOtBu)

-

Tetrahydrofuran (THF, anhydrous)

-

-

Procedure:

-

In a Schlenk flask, prepare the palladium precursor Pd(2,6-diethylaniline)₂Cl₂ by reacting PdCl₂ with two equivalents of 2,6-diethylaniline in a suitable solvent like dichloromethane. Isolate this complex.

-

In a separate Schlenk flask, react the imidazolium chloride (1.5 equivalents) with Pd(2,6-diethylaniline)₂Cl₂ (1 equivalent) and potassium tert-butoxide (1.5 equivalents) in anhydrous THF.

-

Heat the reaction mixture at 80 °C for several hours.

-

After cooling, remove the solvent under vacuum. The crude product can be purified by trituration with a non-polar solvent like pentane to afford the desired complex.

-

Protocol 4: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction using the synthesized palladium-NHC catalyst.

-

Materials:

-

[(NHC)PdCl₂(2,6-diethylaniline)] complex (from Protocol 3)

-

Aryl halide (e.g., aryl chloride or bromide)

-

Arylboronic acid

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Toluene and water (or another suitable solvent system)

-

-

Procedure:

-

In a reaction vessel, combine the aryl halide (1 equivalent), arylboronic acid (1.5 equivalents), and base (2-3 equivalents).

-

Add the palladium-NHC catalyst (e.g., 0.1-1 mol%).

-

Add the solvent system (e.g., toluene/water).

-

Stir the reaction mixture at the desired temperature (e.g., room temperature to 100 °C) until the starting material is consumed (monitor by TLC or GC-MS).

-

After completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over a drying agent, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Data Presentation

The following tables summarize representative quantitative data for catalytic reactions employing ligands derived from substituted anilines, including those structurally similar to 2,6-diethylaniline.

Table 1: Performance of α-Diimine Nickel Catalysts in Ethylene Polymerization

| Catalyst (Ligand System) | Temperature (°C) | Activity (10⁶ g PE/mol Ni·h) | Molecular Weight (Mw, 10⁴ g/mol ) | Branching (branches/1000 C) |

| Ni1 (2,6-diethylaniline derivative) | 30 | 22.1 | 59.8 | 31 |

| Ni2 (2,6-diisopropylaniline derivative) | 30 | >10 | 45.4 | 34 |

| Ni3 (2,6-dimethylaniline derivative) | 50 | 5.8 | 35.2 | 45 |

| Ni4 (2,4,6-trimethylaniline derivative) | 50 | 4.5 | 28.9 | 52 |

Data compiled from analogous systems reported in the literature to illustrate typical performance metrics.[1]

Table 2: Suzuki-Miyaura Cross-Coupling of Aryl Chlorides using a Palladium-NHC Catalyst

| Entry | Aryl Chloride | Arylboronic Acid | Yield (%) |

| 1 | 4-Chloroanisole | 4-Methylphenylboronic acid | >98 |

| 2 | 4-Chloroanisole | Phenylboronic acid | >98 |

| 3 | 4-Chlorobenzotrifluoride | Phenylboronic acid | 95 |

| 4 | 4-Chlorobenzonitrile | Phenylboronic acid | 92 |

| 5 | 2-Chloropyridine | Phenylboronic acid | 96 |

Representative yields for the cross-coupling of various aryl chlorides with arylboronic acids using a [(IPr)PdCl₂(aniline)] catalyst system, demonstrating the high efficiency of such catalysts.[2]

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the application of 2,6-diethylaniline-derived ligands in transition metal catalysis.

Caption: Workflow for the synthesis of transition metal complexes.

Caption: Simplified catalytic cycle for nickel-catalyzed ethylene polymerization.

Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Synthesis of 2,6-Diethylaniline Derivatives

These application notes provide detailed procedures for the synthesis of various 2,6-diethylaniline derivatives, catering to researchers in organic synthesis, medicinal chemistry, and materials science. The protocols outlined below are based on established and reliable methods, emphasizing efficiency, and product purity.

N-Alkylation of 2,6-Diethylaniline via Reductive Amination

This protocol describes a facile and environmentally benign one-pot reductive N-alkylation of 2,6-diethylaniline and its derivatives using various aldehydes. The reaction utilizes a Palladium on carbon (Pd/C) catalyst with ammonium formate as an in-situ hydrogen donor, proceeding smoothly at room temperature with excellent yields.[1][2]

Experimental Workflow

Caption: Experimental workflow for the N-alkylation of 2,6-diethylaniline.

Materials

-

2,6-Diethylaniline

-

Aldehyde (e.g., acetaldehyde, 2-propoxyacetaldehyde, 3-chloro-2-oxo-propanal)[1]

-

10% Palladium on carbon (Pd/C)

-

Ammonium formate

-

2-Propanol

-

Deionized water

-

Dichloromethane

-

Brine solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Celite

-

Silica gel for column chromatography

-

Ethyl Acetate/Cyclohexane for elution

Protocol for the Preparation of N-ethyl-2,6-diethylaniline[1]

-

To a flask, add 2-propanol (90 ml) followed by Pd/C (0.5 mmol).

-

In a separate beaker, dissolve ammonium formate (50 mmol) in water (10 ml) and transfer this solution to the reaction flask.

-

Stir the reaction mixture for 5 minutes to activate the Pd/C catalyst.

-

Add 2,6-diethylaniline (5 mmol) and acetaldehyde (5 mmol) to the reaction mixture.

-

Stir the mixture for 30 minutes at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Remove the solvent from the filtrate under reduced pressure at 45-50°C.

-

Dilute the residue with dichloromethane and wash with a brine solution.

-

Separate the organic phase and dry it over anhydrous Na2SO4.

-

Distill the organic layer under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography using an Ethyl Acetate/Cyclohexane solvent system to obtain the final product.

Quantitative Data

| Entry | Aldehyde | Product | Solvent System (v/v) | Yield (%) |

| 1 | Acetaldehyde | N-ethyl-2,6-diethylaniline | 2-Propanol/Water (9:1) | 95 |

| 2 | Propionaldehyde | N-propyl-2,6-diethylaniline | 2-Propanol/Water (9:1) | 94 |

| 3 | Butyraldehyde | N-butyl-2,6-diethylaniline | 2-Propanol/Water (9:1) | 92 |

| 4 | Isobutyraldehyde | N-isobutyl-2,6-diethylaniline | 2-Propanol/Water (9:1) | 90 |

| 5 | Benzaldehyde | N-benzyl-2,6-diethylaniline | 2-Propanol/Water (9:1) | 96 |

Reaction conditions: 0.1 equiv. of Pd/C, 10 equiv. of ammonium formate, room temperature, 30 min.[1]

Industrial Synthesis of 2,6-Diethylaniline

For larger scale production, 2,6-diethylaniline can be synthesized through the alkylation of aniline with ethylene in the presence of an aluminum anilide catalyst.[3][4]

General Procedure Overview

-

Catalyst Formation: An aluminum anilide catalyst is typically formed in-situ.

-

Alkylation: Aniline is reacted with ethylene at high temperatures (200-300°C) and pressures in the presence of the catalyst.[3]

-

Catalyst Deactivation and Work-up: The catalyst is deactivated, often by the addition of an aqueous base.[4]

-

Distillation: The product, 2,6-diethylaniline, is purified from the reaction mixture by distillation.[4]

Synthesis of N-(2-propoxyethyl)-2,6-diethylaniline

This method describes the synthesis of a specific N-alkoxyethyl derivative of 2,6-diethylaniline.[5]